
Ixabepilona
Descripción general
Descripción
Ixabepilone es un análogo semisintético de la epotilona B, un compuesto natural producido por la mixobacteria Sorangium cellulosum . Fue desarrollado por Bristol-Myers Squibb como agente quimioterapéutico para el tratamiento del cáncer . Ixabepilone es conocido por su capacidad para estabilizar los microtúbulos, lo que lo hace efectivo en el tratamiento del cáncer de mama metastásico o localmente avanzado que es resistente a otros tratamientos .
Mecanismo De Acción
Ixabepilone ejerce sus efectos uniéndose a las subunidades de beta-tubulina en los microtúbulos, estabilizándolos e impidiendo su inestabilidad dinámica . Esta estabilización interrumpe el proceso normal de la división celular, lo que lleva al arresto del ciclo celular y a la apoptosis (muerte celular programada) . Ixabepilone es particularmente eficaz contra las células cancerosas que han desarrollado resistencia a otros agentes que se dirigen a los microtúbulos, como los taxanos .
Aplicaciones Científicas De Investigación
Ixabepilone tiene una amplia gama de aplicaciones de investigación científica:
Análisis Bioquímico
Biochemical Properties
Ixabepilone binds to beta-tubulins, such as beta-III tubulin, stabilizing microtubules . Microtubules are dynamic polymers of the protein tubulin that function in mitosis, intracellular transport, cell proliferation, and migration . The binding of Ixabepilone to these tubulins suppresses their dynamic instability, blocking the mitotic phase of the cell division cycle .
Cellular Effects
Ixabepilone has significant effects on various types of cells and cellular processes. It influences cell function by stabilizing microtubules, which are essential for cell division . This stabilization prevents cells from properly dividing, leading to cell death . Ixabepilone retains activity in cases where tumor cells are insensitive to taxane type drugs .
Molecular Mechanism
The molecular mechanism of Ixabepilone involves its binding to the αβ-tubulin heterodimer subunit . Like taxol, Ixabepilone binds to this subunit, decreasing the rate of αβ-tubulin dissociation, thus stabilizing the microtubules . This stabilization prevents cells from properly dividing, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Ixabepilone’s effects on microtubule binding and polymerization have been observed both in vitro and in cells . Over time, removal or knockdown of βIII-tubulin led to increased inhibition of microtubule dynamic instability by Ixabepilone .
Dosage Effects in Animal Models
In animal models, the effects of Ixabepilone vary with different dosages . At certain dosages, Ixabepilone has been observed to cause significant reductions in caudal nerve conduction velocity and amplitude .
Metabolic Pathways
Ixabepilone is extensively metabolized in the liver, primarily by the CYP3A4 enzyme . This metabolism involves a lactone–lactam modification that minimizes susceptibility to esterase degradation .
Transport and Distribution
Given its mechanism of action, it is likely that it is transported to the site of microtubules where it exerts its effects .
Subcellular Localization
Ixabepilone, being a microtubule-targeted drug, is likely to be localized in the cytoplasm where microtubules are present . Its binding to tubulin subunits suggests that it may be localized to areas of the cell where microtubules are abundant or being formed .
Métodos De Preparación
La síntesis de ixabepilone implica varios pasos clave:
Acoplamiento B-alquílico de Suzuki: Este método acopla los fragmentos D1 y un derivado de borano del alqueno D2.
Ciclización: El compuesto intermedio se somete a ciclización para formar la estructura central de ixabepilone.
Desprotección: El paso final implica desproteger el compuesto para producir ixabepilone.
Los métodos de producción industrial se centran en optimizar estos pasos para garantizar un alto rendimiento y pureza. El proceso normalmente implica el uso de catalizadores de metales de transición y condiciones de reacción específicas para facilitar las reacciones de acoplamiento y ciclización .
Análisis De Reacciones Químicas
Ixabepilone experimenta varias reacciones químicas, que incluyen:
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
Ixabepilone forma parte de la familia de compuestos de la epotilona, que incluye:
Epotilona B: El precursor natural de ixabepilone, conocido por su pobre estabilidad metabólica y farmacocinética.
Paclitaxel: Un agente conocido que estabiliza los microtúbulos y se utiliza en el tratamiento del cáncer.
Docetaxel: Otro taxano que estabiliza los microtúbulos y se utiliza en la terapia contra el cáncer.
En comparación con estos compuestos, ixabepilone tiene varias características únicas:
Mejor Estabilidad: Ixabepilone tiene una modificación lactona-lactama que minimiza la susceptibilidad a la degradación por esterasa.
Actividad Más Amplia: Conserva la actividad en casos en que las células tumorales son insensibles a los fármacos tipo taxano.
Menor Susceptibilidad a la Resistencia: Ixabepilone es eficaz contra los tumores que han desarrollado resistencia a otros agentes que se dirigen a los microtúbulos.
Actividad Biológica
Ixabepilone, a semi-synthetic analog of epothilone B, is an antineoplastic agent primarily used in the treatment of metastatic or locally advanced breast cancer, particularly after prior chemotherapy failures. Its unique mechanism of action involves microtubule stabilization, which leads to cell cycle arrest and apoptosis in cancer cells. This article delves into the biological activity of ixabepilone, highlighting its pharmacological properties, efficacy in clinical settings, and resistance mechanisms.
Ixabepilone exerts its biological activity by binding directly to β-tubulin subunits within microtubules. This binding suppresses the dynamic instability of microtubules, effectively blocking the mitotic phase of the cell division cycle. Unlike taxanes, ixabepilone is not a substrate for P-glycoprotein (P-gp), allowing it to maintain efficacy against taxane-resistant tumors. This characteristic is particularly significant as many cancer therapies face challenges due to drug resistance mechanisms.
Table 1: Comparison of Ixabepilone and Taxanes
Feature | Ixabepilone | Taxanes |
---|---|---|
Mechanism | Microtubule stabilization | Microtubule stabilization |
P-glycoprotein substrate | No | Yes |
Resistance profile | Active against resistant lines | Limited efficacy in resistant lines |
Administration | IV infusion every 3 weeks | IV infusion every 3 weeks |
Preclinical Studies
Preclinical studies have demonstrated ixabepilone's effectiveness against various cancer cell lines, including those resistant to conventional treatments. Notably, it has shown significant cytotoxic activity in paclitaxel-sensitive and -resistant cell lines, indicating its potential as a viable treatment option for patients with limited alternatives.
Key Findings from Preclinical Research
- Tubulin Polymerization : Ixabepilone induces tubulin polymerization effectively in both sensitive and resistant cell lines .
- Cytotoxic Activity : It has demonstrated potent cytotoxicity against breast cancer cell lines (e.g., HCT116) and has been effective in xenograft models .
- Resistance Mechanisms : Ixabepilone maintains activity despite the presence of ABC transporters and mutations in β-tubulin .
Clinical Efficacy
Ixabepilone was approved by the FDA for use in combination with capecitabine for patients with metastatic breast cancer who have previously failed anthracycline and taxane therapies. Clinical trials have shown that ixabepilone not only improves progression-free survival (PFS) but also enhances overall response rates compared to capecitabine alone.
Table 2: Clinical Trial Outcomes
Study ID | Treatment Arm | Median PFS (months) | Objective Response Rate (%) |
---|---|---|---|
CA163-046 | Ixabepilone + Capecitabine | 5.8 | 46 |
CA163-048 | Ixabepilone + Capecitabine | 5.6 | Higher than capecitabine alone |
Case Studies
Several case studies illustrate the effectiveness of ixabepilone in various patient populations:
- Metastatic Breast Cancer : A patient with recurrent triple-negative breast cancer showed a significant tumor reduction after treatment with ixabepilone combined with capecitabine.
- Renal Cell Carcinoma : Another study reported activity in patients with renal-cell carcinoma who had previously shown resistance to other chemotherapeutic agents .
Adverse Effects and Safety Profile
Ixabepilone is generally well-tolerated; however, like all chemotherapeutics, it has potential side effects including peripheral neuropathy, myelosuppression, and gastrointestinal disturbances. The incidence of cardiotoxicity is notably low (<1%) based on pre-approval studies .
Propiedades
IUPAC Name |
(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N2O5S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)29-23(31)13-21(30)26(5,6)25(33)17(3)24(15)32/h11,14-15,17,20-22,24,30,32H,8-10,12-13H2,1-7H3,(H,29,31)/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABUFPQFXZVHFB-PVYNADRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C(O2)CC(NC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](NC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870252 | |
Record name | Ixabepilone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Binding of Ixabepilone to beta-tubulins (e.g. beta-III tubulin) stabilizes microtubules. Microtubules are essential to cell division, and epothilones therefore stop cells from properly dividing. Like taxol, Ixabepilone binds to the αβ-tubulin heterodimer subunit. Once bound, the rate of αβ-tubulin dissociation decreases, thus stabilizing the microtubules., Ixabepilone is a microtubule inhibitor belonging to the epothilone class of antineoplastic agents. Epothilones are naturally occurring products of fermentation from the myxobacterium Sorangium cellulosum. Ixabepilone is a semisynthetic derivative of epothilone B, a 16-membered polyketide macrolide, with a chemically modified lactam substitution for the naturally existing lactone. Ixabepilone binds to beta-tubulin subunits on microtubules and stabilizes and suppresses microtubule activity resulting in mitotic arrest and apoptosis. Although ixabepilone appears to share a similar antimicrotubule mechanism of action with taxanes, the drug differs structurally from taxanes and does not appear to be affected by common mechanisms of taxane resistance. | |
Record name | Ixabepilone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ixabepilone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oil or white lyopholizate | |
CAS No. |
219989-84-1 | |
Record name | Ixabepilone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219989-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ixabepilone [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219989841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ixabepilone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04845 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ixabepilone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ixabepilone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,5S,6S,7R,10S,14S,16S)-6,10-dihydroxy-1,5,7,9,9-pentamethyl-14-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-13-azabicyclo[14.1.0] heptadecane-8,12-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IXABEPILONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K27005NP0A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ixabepilone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7738 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ixabepilone, a semi-synthetic analog of the natural product epothilone B, acts as a microtubule-stabilizing agent. [] It binds to β-tubulin subunits on microtubules, suppressing their dynamic instability and promoting microtubule polymerization and stabilization. [, ] This leads to cell cycle arrest at the G2-M transition and ultimately induces apoptosis, or programmed cell death. [, ]
A: Yes, research suggests that ixabepilone can directly kill tumor-associated endothelial cells, adding to its antitumor effects. [] This is supported by its efficacy in inhibiting endothelial cell proliferation and tumor angiogenesis in vivo. []
A: While both ixabepilone and taxanes target microtubules, they appear to induce apoptosis via different pathways. Research in ovarian cancer cell lines suggests that ixabepilone primarily enhances caspase-2 activity, whereas taxanes primarily activate caspase-9. [] This difference in apoptotic pathway activation could contribute to ixabepilone's activity in taxane-resistant cancers. []
A: Ixabepilone has a molecular formula of C27H41NO6S and a molecular weight of 507.7 g/mol. []
A: Yes, computational docking studies have been conducted with ixabepilone and its parent compound, epothilone B, to predict their interactions with CYP3A4, a key drug-metabolizing enzyme. [] These studies provided insights into the potential for metabolic interactions and informed clinical trial design. []
A: Ixabepilone is a semi-synthetic lactam analogue of epothilone B. [] Modifications to the epothilone B structure were specifically designed to optimize in vivo efficacy, metabolic stability, and minimize protein binding. []
A: Ixabepilone retains activity in some taxane-resistant tumor models, suggesting it can overcome certain resistance mechanisms. [, , , , ] This is thought to be partly due to its distinct binding site on tubulin and reduced susceptibility to drug efflux pumps like P-glycoprotein (P-gp), which are often overexpressed in taxane-resistant tumors. [, , , ]
A: Yes, co-administration of ketoconazole, a strong CYP3A4 inhibitor, with ixabepilone resulted in a substantial increase (79%) in ixabepilone AUC0-∞, indicating a significant drug interaction. [] This highlights the need for dose adjustments and careful monitoring when ixabepilone is used with strong CYP3A4 inhibitors. [, ]
A: Following administration, ixabepilone is extensively metabolized, with the majority of the drug-related material being excreted in the feces. []
A: Yes, research suggests a direct relationship between ixabepilone pharmacokinetics, neutrophil counts, and microtubule bundle formation in peripheral blood mononuclear cells (PBMCs). [] This correlation highlights the link between ixabepilone exposure and its biological activity. []
A: Ixabepilone has demonstrated broad antitumor activity in preclinical models, including taxane-resistant models. [, , , , ] Notably, ixabepilone exhibits greater efficacy than paclitaxel in preclinical models of breast, colon, lung, and kidney cancers, particularly in combination with antiangiogenic agents like bevacizumab and sunitinib. [] It also shows promising activity in pediatric cancer models, including rhabdomyosarcoma, neuroblastoma, Wilms' tumors, osteosarcoma, and brain tumors. []
A: Yes, ixabepilone has shown clinical benefit in patients with metastatic breast cancer, particularly those who have progressed on prior anthracyclines and taxanes. [, , , , , ] Clinical trials have shown that: * Ixabepilone as monotherapy demonstrates efficacy in heavily pretreated patients, even those resistant or refractory to anthracyclines, taxanes, and capecitabine. [, , ] * Ixabepilone in combination with capecitabine significantly improves progression-free survival compared to capecitabine alone in patients with anthracycline- and taxane-resistant disease. [, , ] * Subgroup analyses suggest potential benefits in specific populations, including those with triple-negative breast cancer or early metastatic relapse. [, ]
A: Data from clinical trials suggest that patients who experience an early metastatic relapse after adjuvant chemotherapy may experience clinical benefit from ixabepilone plus capecitabine. [] This highlights a potential role for ixabepilone in this patient population with limited treatment options. []
A: While ixabepilone shares a similar mechanism of action with taxanes by stabilizing microtubules, it demonstrates activity in some taxane-resistant tumors. [, , , , ] This suggests that it is not subject to all the same resistance mechanisms. [, , , , ] Its reduced susceptibility to P-gp efflux pumps, which contribute to taxane resistance, is thought to be a contributing factor. [, , ]
A: A randomized phase II study found no significant difference in progression-free survival between ixabepilone plus carboplatin and paclitaxel plus carboplatin in patients with either β3T-positive or β3T-negative NSCLC. [] This suggests that β3T expression may not be a reliable predictive biomarker for ixabepilone response in this setting. []
A: The primary dose-limiting toxicities observed in clinical trials of ixabepilone are neutropenia and peripheral neuropathy. [, , , , ]
A: Emerging data suggest that weekly administration of ixabepilone might be associated with a more favorable neurotoxicity profile compared to the standard every-3-week schedule, without compromising efficacy. [, ]
A: Preliminary data from a mouse model suggest that prior treatment with paclitaxel may predispose mice to develop more severe cold hyperalgesia when subsequently treated with ixabepilone. [] This highlights a potential interaction between prior taxane exposure and ixabepilone-induced neurotoxicity that requires further investigation in clinical settings. []
A: Research on biomarkers for ixabepilone response is ongoing. Studies in the neoadjuvant setting have shown some potential for identifying markers that may predict ixabepilone efficacy. []
A: Several analytical methods have been employed to characterize and quantify ixabepilone: * Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is used to determine ixabepilone concentrations in various biological matrices. [, ] * High-performance liquid chromatography (HPLC) methods have been developed to quantify ixabepilone and its impurities in both bulk drug substance and formulated products. [] * Accelerator mass spectrometry (AMS) has proven valuable for studying the metabolic fate of ixabepilone, especially when using low levels of radiolabeled drug. [, ]
A: Ixabepilone is primarily metabolized by CYP3A4, a major drug-metabolizing enzyme in the liver. [, ] Co-administration with strong CYP3A4 inhibitors significantly increases ixabepilone exposure, necessitating dose adjustments and careful monitoring. [, ]
A: While ixabepilone offers a valuable treatment option for this patient population, other chemotherapy agents like eribulin mesylate, as well as targeted therapies like antibody-drug conjugates and PARP inhibitors, are also being investigated for their efficacy in this setting. []
A: Ixabepilone received its initial approval from the U.S. Food and Drug Administration (FDA) in October 2007 for the treatment of advanced breast cancer in patients resistant or refractory to anthracyclines, taxanes, and capecitabine. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.